
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine is a chemical compound characterized by the presence of four sulfanyl groups attached to an ethane-1,2-diamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with thiol-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution of the amine groups by the thiol groups. Common reagents used in this synthesis include thiol-containing compounds such as thiourea or thioglycolic acid.
Industrial Production Methods
Industrial production of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated derivatives of the compound.
科学研究应用
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in the study of thiol-based redox biology and as a potential inhibitor of enzymes that interact with thiol groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological thiols.
Industry: It is used in the synthesis of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. This interaction can affect various molecular targets and pathways, including redox signaling and enzyme inhibition.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with methyl groups instead of sulfanyl groups.
Ethylenediamine: The parent compound without any substituents.
Thiourea: Contains thiol groups but lacks the ethane-1,2-diamine backbone.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine is unique due to the presence of four sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form disulfide bonds and interact with thiol groups makes it particularly valuable in redox biology and coordination chemistry.
属性
CAS 编号 |
135886-79-2 |
|---|---|
分子式 |
C2H8N2S4 |
分子量 |
188.4 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrakis(sulfanyl)ethane-1,2-diamine |
InChI |
InChI=1S/C2H8N2S4/c5-3(6)1-2-4(7)8/h5-8H,1-2H2 |
InChI 键 |
QPASNUCDQSQLMP-UHFFFAOYSA-N |
规范 SMILES |
C(CN(S)S)N(S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


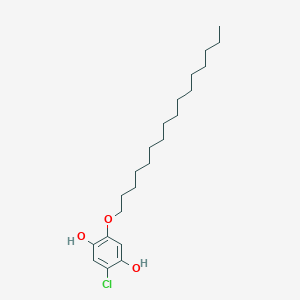
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)
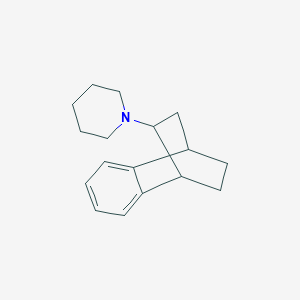
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
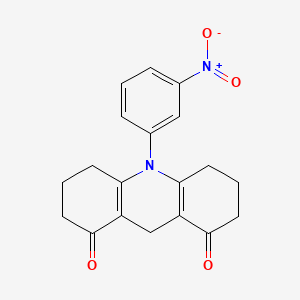
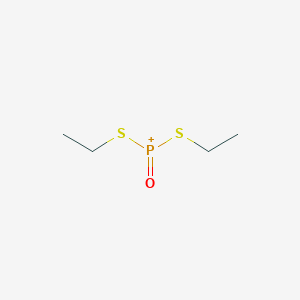
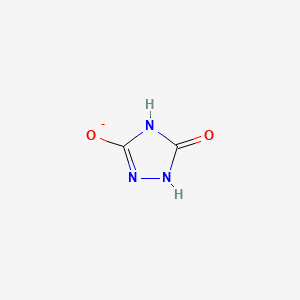
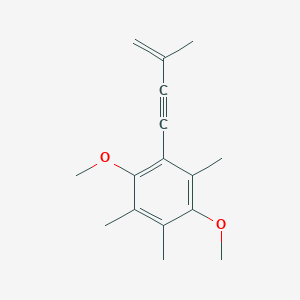
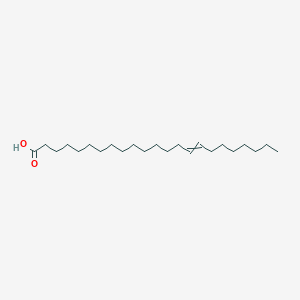
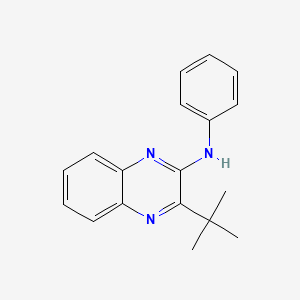
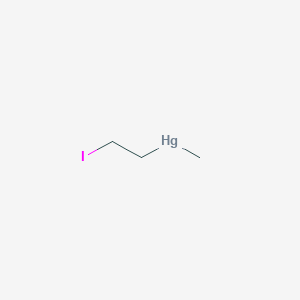
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
